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molecular formula C12H14ClF3N2O B8464649 1-(2-Trifluoromethylbenzoyl)piperazine hydrochloride

1-(2-Trifluoromethylbenzoyl)piperazine hydrochloride

Cat. No. B8464649
M. Wt: 294.70 g/mol
InChI Key: UKBZYQYTGZWCSF-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Ethereal HCl (30 mL) was added to piperazin-1-yl-(2-trifluoromethyl-phenyl)-methanone (5.5 g, 21.40 mmol) and the resulting mixture was stirred at 0° C. for 30 minutes. The ether was then evaporated to afford 5.7 g (91% yield) of piperazin-1-yl-(2-trifluoromethyl-phenyl)-methanone hydrochloride.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:18])([F:17])[F:16])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[ClH:19]>>[ClH:19].[N:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:17])([F:16])[F:18])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was then evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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